molecular formula C12H16BrNO3 B1317142 Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- CAS No. 88138-52-7

Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-

Cat. No.: B1317142
CAS No.: 88138-52-7
M. Wt: 302.16 g/mol
InChI Key: HWAIAEBLYDVAIW-UHFFFAOYSA-N
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Description

Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-: is a chemical compound with the molecular formula C12H16BrNO2. It belongs to the family of nitrobenzene derivatives and has unique chemical and physical properties that make it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- typically involves the reaction of 1-bromo-6-hexanol with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium azide or potassium thiocyanate.

    Reduction Reactions: The nitro group in Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the alkyl chain, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, DMF, reflux.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Substitution: Formation of azide or thiocyanate derivatives.

    Reduction: Formation of 1-[(6-aminohexyl)oxy]-4-nitrobenzene.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

Scientific Research Applications

Chemistry: Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for developing new materials and chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrobenzene derivatives on biological systems. It may also serve as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals.

Industry: In the industrial sector, Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

    Benzene, 1,4-bis[(6-bromohexyl)oxy]-: This compound has two bromine atoms and two hexyl chains, making it more reactive in substitution reactions.

    Benzene, 1-[(6-bromohexyl)oxy]-4-methoxy-: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.

Uniqueness: Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is unique due to the presence of both a nitro group and a bromine atom, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it versatile for various applications in research and industry.

Properties

IUPAC Name

1-(6-bromohexoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAIAEBLYDVAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529217
Record name 1-[(6-Bromohexyl)oxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88138-52-7
Record name 1-[(6-Bromohexyl)oxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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